REACTION_CXSMILES
|
C([O:4][CH:5]1[C:13]2[N:12]=[CH:11][C:10]([Cl:14])=[CH:9][C:8]=2[CH2:7][CH2:6]1)(=O)C.[OH-].[Na+]>CO.O>[Cl:14][C:10]1[CH:11]=[N:12][C:13]2[CH:5]([OH:4])[CH2:6][CH2:7][C:8]=2[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1CCC=2C=C(C=NC21)Cl
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 22° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |